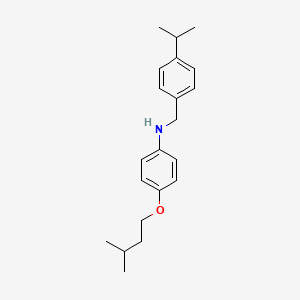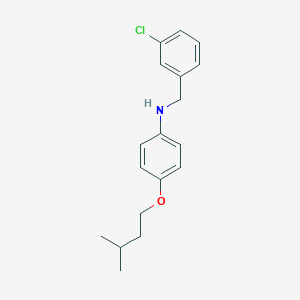![molecular formula C15H25NO B1385416 N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine CAS No. 1040689-53-9](/img/structure/B1385416.png)
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine
Descripción general
Descripción
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine, also known as N-IPEP, is a derivative of the phenoxyethanol family of compounds. It is a white, odorless and colorless solid, with a melting point of 120°C and a boiling point of 170°C. N-IPEP has been used in a variety of scientific applications, including synthesis, drug development, and as an analytical tool.
Aplicaciones Científicas De Investigación
Pharmacological Effects and Metabolic Pathways : Research on compounds with similar structural features or functional groups to N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine has focused on their pharmacological effects, including their interactions with biological systems and their metabolic pathways. For example, studies on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) have explored its experimental antitumor properties, examining its metabolism in cancer patients during clinical trials to understand its biotransformation reactions, which involve N-oxidation of the tertiary amine side chain and acridone formation, potentially indicating similar metabolic pathways for related compounds (P. Schofield et al., 1999).
Toxicokinetics and Safety Profiles : The toxicokinetic profiles and safety evaluations of related compounds provide insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding the scientific applications of this compound. Studies on ethyl tert-butyl ether (ETBE), for instance, have evaluated its uptake, disposition, and acute effects in humans, offering a framework for assessing the safety and environmental impact of similar chemical entities (A. Nihlen et al., 1998a), (A. Nihlen et al., 1998b).
Therapeutic Applications : Although direct applications of this compound in therapy are not explicitly detailed in the available research, studies on structurally or functionally related compounds provide a basis for hypothesizing potential therapeutic uses. For example, the investigation of bardoxolone methyl's effects on patients with type 2 diabetes mellitus and chronic kidney disease highlights the exploration of novel therapeutic agents that target specific biochemical pathways, suggesting potential areas of application for related compounds in managing chronic conditions (M. Chin et al., 2014).
Propiedades
IUPAC Name |
2-methyl-N-[2-(2-propan-2-ylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)13-8-6-7-9-14(13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVMJZNESLVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)
![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)


